t-Boc-N-Amido-PEG4-Azide
Overview
Description
T-Boc-N-Amido-PEG4-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .
Synthesis Analysis
The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .Molecular Structure Analysis
The molecular formula of t-Boc-N-Amido-PEG4-Azide is C15H30N4O6 . It has a molecular weight of 362.4 g/mol .Chemical Reactions Analysis
The azide group in t-Boc-N-Amido-PEG4-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis
T-Boc-N-Amido-PEG4-Azide is a PEG derivative with a hydrophilic PEG spacer that increases its solubility in aqueous media . It has a molecular weight of 362.4 g/mol .Scientific Research Applications
Drug Delivery Systems
The hydrophilic PEG spacer in t-Boc-N-Amido-PEG4-Azide increases solubility in aqueous media , making it useful in drug delivery systems. The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage .
Proteomics Research
t-Boc-N-Amido-PEG4-Azide can be used in proteomics research . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Surface Modification
t-Boc-N-Amido-PEG4-Azide can be used to modify surfaces for various applications. For example, it can be used to derivatize primary amines of proteins or amine-coated polymer surfaces for ligation to phosphine-modified molecules .
Biochemical Detection
The azide group in t-Boc-N-Amido-PEG4-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property can be used in biochemical detection methods.
Immobilization
The azide group in t-Boc-N-Amido-PEG4-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property can be used to immobilize molecules on various surfaces.
Targeting and Labeling
The azide group in t-Boc-N-Amido-PEG4-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This property can be used in targeting and labeling applications.
Mechanism of Action
Target of Action
t-Boc-N-Amido-PEG4-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The primary targets of this compound are molecules containing alkyne, BCN, or DBCO groups . These targets are often used in bioconjugation reactions, where the azide group of the compound reacts with these groups to form a stable triazole linkage .
Mode of Action
The azide group in t-Boc-N-Amido-PEG4-Azide reacts with alkyne, BCN, or DBCO groups via Click Chemistry to yield a stable triazole linkage . This reaction is highly selective and efficient, allowing for precise conjugation of molecules in biological systems . The Boc group can be deprotected under mild acidic conditions to form the free amine .
Biochemical Pathways
Instead, it serves as a linker molecule in the synthesis of PROTACs , which are designed to degrade specific target proteins within cells . The exact pathways affected would therefore depend on the specific targets of the PROTACs synthesized using this compound.
Pharmacokinetics
The hydrophilic peg spacer in the compound is known to increase solubility in aqueous media , which could potentially enhance its bioavailability
Result of Action
The primary result of the action of t-Boc-N-Amido-PEG4-Azide is the formation of a stable triazole linkage with target molecules . This allows for the precise conjugation of various molecules, including drugs and biomolecules, which can have various molecular and cellular effects depending on the specific molecules being conjugated.
Action Environment
The action of t-Boc-N-Amido-PEG4-Azide can be influenced by various environmental factors. For example, the efficiency of the Click Chemistry reaction can be affected by the concentration of the reactants and the presence of a suitable catalyst . Additionally, the deprotection of the Boc group requires mild acidic conditions .
Safety and Hazards
When handling t-Boc-N-Amido-PEG4-Azide, it is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas .
Future Directions
properties
IUPAC Name |
tert-butyl N-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30N4O6/c1-15(2,3)25-14(20)17-4-6-21-8-10-23-12-13-24-11-9-22-7-5-18-19-16/h4-13H2,1-3H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IRLDTXAKTZWNJR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCOCCOCCOCCOCCN=[N+]=[N-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
t-Boc-N-Amido-PEG4-Azide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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